molecular formula C4H6KO4 B175031 Ethyl potassium oxalate CAS No. 1906-57-6

Ethyl potassium oxalate

Cat. No.: B175031
CAS No.: 1906-57-6
M. Wt: 157.19 g/mol
InChI Key: WVDIBRWRWHUSTG-UHFFFAOYSA-N
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Description

Ethyl potassium oxalate (CAS No.: 1906-57-6) is a potassium salt of the monoethyl ester of oxalic acid, with the molecular formula C₄H₅KO₄ and a molecular weight of 156.18 g/mol . It is also known by synonyms such as Oxalic acid ethyl ester potassium salt and potassium ethoxy(oxo)acetate. Structurally, it combines the ester functionality of ethyl oxalate (C₄H₆O₄) with a potassium counterion, distinguishing it from neutral esters like diethyl oxalate (CAS No.: 95-92-1) .

This compound is primarily utilized in organic synthesis as a reagent or intermediate, particularly in reactions requiring controlled oxalate ion release. Its potassium ion enhances solubility in polar solvents, facilitating its use in specialized chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl potassium oxalate can be synthesized through the reaction of ethyl oxalate with potassium hydroxide. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure the formation of the desired product. The general reaction is as follows: [ \text{C2H5OOC-COOC2H5} + \text{KOH} \rightarrow \text{C2H5OOC-COOK} + \text{C2H5OH} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of large-scale reactors where ethyl oxalate and potassium hydroxide are mixed in precise stoichiometric ratios. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Ethyl potassium oxalate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with alkyl halides to form new esters.

    Hydrolysis: In the presence of water, it can hydrolyze to form potassium oxalate and ethanol.

    Oxidation and Reduction: It can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

    Alkyl Halides: Used in substitution reactions to form new esters.

    Water: Used in hydrolysis reactions.

    Oxidizing and Reducing Agents: Used in redox reactions.

Major Products Formed:

    Potassium Oxalate: Formed during hydrolysis.

    New Esters: Formed during substitution reactions.

Scientific Research Applications

Organic Synthesis

Ethyl potassium oxalate serves as a reagent in organic synthesis. It is particularly useful in the preparation of complex organic molecules, including:

  • Oxalic Acid Derivatives : It is used to synthesize oxalic acid ethyl ester derivatives, which are important intermediates in organic chemistry.
  • Pharmaceuticals : The compound has been employed in synthesizing various pharmaceutical agents, contributing to drug discovery and development processes .

Analytical Chemistry

In analytical chemistry, this compound is utilized for:

  • Quantification of Oxalate Ions : It aids in the determination of oxalate concentrations in biological and environmental samples using techniques such as High-Performance Liquid Chromatography (HPLC) and capillary electrophoresis .

Case Study: Quantification Methodology

A study demonstrated the use of this compound in quantifying oxalate levels in spinach under varying cooking conditions. The methodology involved HPLC with a specific mobile phase to separate and measure oxalate content effectively .

Biochemical Research

This compound has applications in biological studies, particularly regarding its effects on living systems:

  • Cellular Studies : It influences cell signaling pathways and gene expression, making it valuable for research into cellular metabolism and function .

Case Study: Cellular Effects

Research has shown that this compound can affect cellular responses in various models, providing insights into its biochemical pathways and potential therapeutic uses.

Industrial Applications

In industrial settings, this compound is applied in:

  • Cleaning Agents : Its properties make it effective for rust removal and cleaning processes.
  • Bioremediation : The compound is involved in pollutant degradation, specifically targeting heavy metals through chelation processes .

Environmental Applications

This compound plays a role in environmental science through:

  • Pollutant Bioremediation : It aids in breaking down environmental pollutants, contributing to ecological restoration efforts.

Summary Table of Applications

Application Area Specific Uses
Organic SynthesisSynthesis of complex molecules and pharmaceuticals
Analytical ChemistryQuantification of oxalates using HPLC
Biochemical ResearchCellular metabolism studies
Industrial ApplicationsRust removal, cleaning agents
Environmental ApplicationsPollutant degradation and bioremediation

Mechanism of Action

The mechanism of action of ethyl potassium oxalate involves its ability to act as a nucleophile in substitution reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. In biological systems, oxalates can chelate metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

The following table summarizes key differences between ethyl potassium oxalate and structurally or functionally related oxalate derivatives:

Property This compound Potassium Oxalate Ethyl Oxalate Methyl Oxalate
CAS No. 1906-57-6 6487-48-5 (monohydrate) 95-92-1 553-90-2
Molecular Formula C₄H₅KO₄ K₂C₂O₄·H₂O C₄H₆O₄ C₄H₆O₄
Molecular Weight 156.18 g/mol 184.23 g/mol 146.10 g/mol 118.09 g/mol
Physical State Crystalline solid White crystalline powder Colorless liquid White crystals
Key Applications Organic synthesis, chelating agent Analytical reagent (calcium determination) Solvent, esterification reactions Polymer synthesis
Solubility Soluble in water, polar solvents Highly water-soluble Miscible with ethanol, ether Low water solubility
Toxicity Limited data; likely irritant Acute toxicity (H302/H312) Low acute toxicity Moderate toxicity (irritant)

Reactivity and Functional Differences

  • This compound : Combines ester and salt properties, enabling dual reactivity (e.g., nucleophilic substitution at the ester group and ionic interactions via potassium).
  • Neutral Esters (Ethyl/Methyl Oxalate) : Hydrolyze in acidic or basic conditions to form oxalic acid and alcohols. Ethyl oxalate is more stable than methyl oxalate due to steric and electronic effects .
  • Potassium Oxalate : Acts as a reducing agent and chelator, widely used to precipitate calcium ions in analytical chemistry .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing ethyl potassium oxalate in laboratory settings?

this compound can be synthesized via esterification of oxalic acid with ethanol, followed by neutralization using potassium carbonate. A common method involves reacting oxalic acid with ethanol under acidic catalysis (e.g., sulfuric acid), followed by potassium carbonate addition to form the potassium salt. Purification typically involves recrystallization from ethanol or ethyl alcohol to remove unreacted precursors .

Q. How can researchers ensure the purity of this compound after synthesis?

Purity is confirmed through gravimetric analysis, titration (e.g., permanganate titration for oxalate quantification), and spectroscopic methods (FTIR, NMR). Ethanol washing is critical to remove residual salts, as demonstrated in potassium ferric oxalate synthesis, where ethyl alcohol effectively isolates crystalline products .

Q. What standard analytical methods are used to characterize this compound?

  • Oxalate quantification : Acidified potassium permanganate titration, where oxalate reduces Mn(VII) to Mn(II), with endpoint detection via colorimetry .
  • Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Structural analysis : X-ray diffraction (XRD) for crystal structure determination, validated by protocols in coordination compound studies .

Advanced Research Questions

Q. How should researchers address contradictory yield data in this compound synthesis?

Contradictions often arise from variations in reaction conditions (e.g., temperature, solvent purity, or drying methods). For example, incomplete removal of ethyl alcohol during vacuum distillation can lead to overestimated yields. Systematic replication under controlled conditions (e.g., fixed pressure, standardized drying durations) is recommended, as outlined in ethyl oxalate/oxamide separation studies .

Q. What catalytic mechanisms influence the oxidation of this compound in complex reactions?

Ferrous salts (e.g., FeSO₄) act as catalysts in oxidation reactions by facilitating electron transfer. For instance, in ethyl alcohol oxidation, ferrous oxalate enhances acetic acid formation by stabilizing intermediate radicals. Researchers must optimize catalyst concentration and reaction pH to avoid side products .

Q. How can experimental reproducibility be ensured in this compound-based coordination chemistry studies?

Follow strict protocols for reagent preparation (e.g., anhydrous solvents, inert atmospheres) and document all parameters (e.g., stirring rates, cooling methods). For example, in potassium ferric oxalate synthesis, even minor disturbances during crystallization can alter crystal size and yield .

Q. What advanced techniques resolve structural ambiguities in this compound derivatives?

  • Single-crystal XRD : Resolves bond lengths and coordination geometries.
  • Mass spectrometry (MS) : Identifies molecular ion peaks and fragmentation patterns.
  • Solid-state NMR : Clarifies ligand environments in coordination complexes, as applied in analogous studies .

Q. Data Analysis and Reporting Guidelines

Q. How should researchers statistically validate experimental data in this compound studies?

Use Student’s t-test or ANOVA to compare replicates, and report uncertainties (e.g., ± standard deviation). For gravimetric data, account for instrumental error (e.g., balance precision ±0.0001 g) and environmental factors (humidity) .

Q. What are best practices for documenting synthetic procedures to meet journal standards?

  • Methods section : Specify reagent grades, equipment models, and purification steps (e.g., "Ethyl alcohol was distilled over molecular sieves before use").
  • Supplementary data : Include raw NMR spectra, TGA curves, and crystallographic data files, adhering to guidelines for reproducibility .

Properties

CAS No.

1906-57-6

Molecular Formula

C4H6KO4

Molecular Weight

157.19 g/mol

IUPAC Name

potassium;2-ethoxy-2-oxoacetate

InChI

InChI=1S/C4H6O4.K/c1-2-8-4(7)3(5)6;/h2H2,1H3,(H,5,6);

InChI Key

WVDIBRWRWHUSTG-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)[O-].[K+]

Isomeric SMILES

CCOC(=O)C(=O)[O-].[K+]

Canonical SMILES

CCOC(=O)C(=O)O.[K]

Key on ui other cas no.

1906-57-6

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The procedure of Example 1 was followed using diethyl oxalate (3.0 mL, 22 mmol), potassium trimethylsilanolate (3.85 g, 22 mmol), dry ether (70 mL), an ice bath to maintain room temperature initially, and a 1.5 h reaction time. Potassium ethyl oxalate (2.72 g, 79% yield) was isolated as a white solid: 1H NMR (D2O) δ 1.3 (t, J=7.2 Hz, CH3, 3H), 4.2 ppm (q, J=7.2 Hz, CH2, 2H). Anal. Calcd. for C4H5KO4 : C, 30.76; H, 3.23; K, 25.04. Found: C, 30.39; H, 3.29; K, 25.30.
Quantity
3 mL
Type
reactant
Reaction Step One
Name
potassium trimethylsilanolate
Quantity
3.85 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
Name
Potassium ethyl oxalate
Yield
79%

Synthesis routes and methods II

Procedure details

A suspension of potassium bicarbonate (100 g; 1.00 mols) in diethyl oxalate (146.1 g; 1.00 mols) is added with water (26 g) and heated at a temperature of 50÷55° C. for 6÷8 hours until carbon dioxide evolution ceases. The suspension is cooled to 40° C., added with acetone (250 mL) and cooled to 15÷20° C. The resulting solid is filtered, washed with acetone (2×25 mL) and dried at 50° C. under vacuum to obtain potassium monoethyl oxalate (150.0 g, 99% purity, yield 96%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
146.1 g
Type
reactant
Reaction Step One
Name
Quantity
26 g
Type
reactant
Reaction Step Two
[Compound]
Name
50
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Name
potassium monoethyl oxalate
Yield
96%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl potassium oxalate
Ethyl potassium oxalate
Ethyl potassium oxalate
Ethyl potassium oxalate
Ethyl potassium oxalate
Ethyl potassium oxalate

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